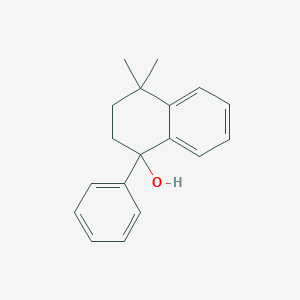
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to a tetrahydronaphthalene ring system, which is further substituted with a phenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
(1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: A stereoisomer with different spatial arrangement of atoms, leading to distinct biological activities.
Phenol, 4-(1,1-dimethylpropyl)-: Contains a phenol group instead of a hydroxyl group on a tetrahydronaphthalene ring, resulting in different chemical behavior.
Uniqueness
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58978-26-0 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4,4-dimethyl-1-phenyl-2,3-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-13-18(19,14-8-4-3-5-9-14)16-11-7-6-10-15(16)17/h3-11,19H,12-13H2,1-2H3 |
InChI-Schlüssel |
JNSVUURYJFLFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=CC=CC=C21)(C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)
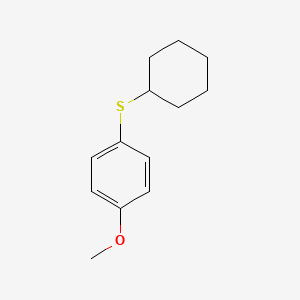
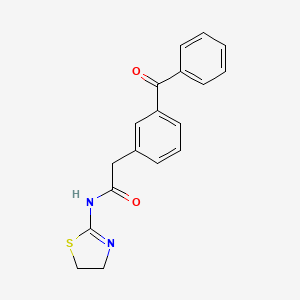

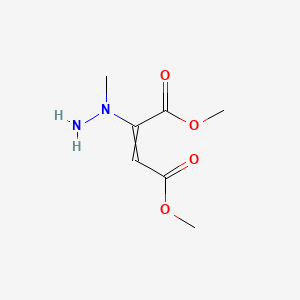
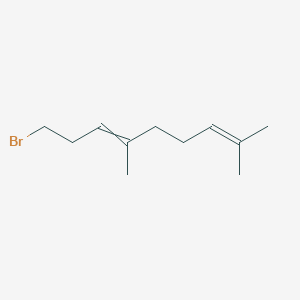
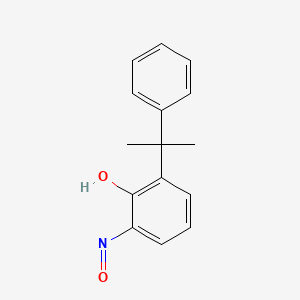
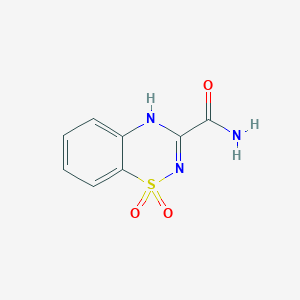
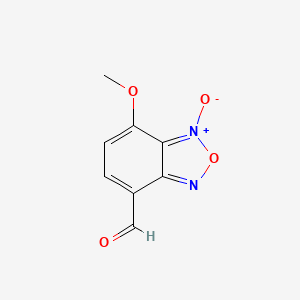




![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
